

Biosynthesis pathway of Lesquerolic acid in plants

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An In-depth Technical Guide on the Biosynthesis Pathway of **Lesquerolic Acid** in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lesquerolic acid (14-hydroxy-eicos-cis-11-enoic acid, 20:1-OH) is a valuable hydroxy fatty acid (HFA) with significant industrial applications in the manufacturing of biofuels, lubricants, plastics, and cosmetics.^[1] It is structurally similar to ricinoleic acid (12-hydroxy-octadec-cis-9-enoic acid, 18:1-OH), the primary component of castor oil, but with a two-carbon longer chain.^[2] The primary plant source for **lesquerolic acid** is species from the *Physaria* genus (formerly *Lesquerella*), such as *Physaria fendleri*.^{[1][3]} Unlike castor (*Ricinus communis*), *Physaria* seeds do not contain the toxic protein ricin, making it a safer and more attractive alternative crop for HFA production.^[3] Understanding the biosynthetic pathway of **lesquerolic acid** is critical for metabolic engineering efforts aimed at increasing its yield in native producers or introducing the pathway into high-yielding oilseed crops. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from relevant studies, key experimental protocols, and visual diagrams of the metabolic and experimental workflows.

The Core Biosynthesis Pathway

The synthesis of **lesquerolic acid** is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of developing seeds. It begins with a common fatty acid precursor, oleic acid (18:1), and involves a hydroxylation step followed by an elongation step.

- **Synthesis of Oleic Acid (18:1):** The pathway begins in the plastid, where de novo fatty acid synthesis produces palmitic acid (16:0) and stearic acid (18:0). Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to form oleoyl-ACP.[4] The oleic acid moiety is subsequently exported from the plastid as oleoyl-CoA and incorporated into phosphatidylcholine (PC) in the ER membrane.[5][6]
- **Hydroxylation of Oleic Acid to Ricinoleic Acid (18:1-OH):** The key hydroxylation step is catalyzed by an oleate Δ^{12} -hydroxylase, a bifunctional enzyme that shares high sequence homology with the fatty acid desaturase 2 (FAD2).[5][7] In *Physaria*, this enzyme is designated PfFAH12. It acts on the oleic acid esterified at the sn-2 position of PC (18:1-PC), introducing a hydroxyl group at the 12th carbon to produce ricinoleoyl-PC (18:1OH-PC).[5][6] This enzyme can also exhibit a competing desaturase activity, converting 18:1-PC to linoleoyl-PC (18:2-PC).[5][8]
- **Release and Activation:** The newly synthesized ricinoleic acid is cleaved from the PC backbone, likely through the reverse action of lysophosphatidylcholine acyltransferase (LPCAT) or by a phospholipase A2 (PLA2)-type enzyme, and released into the cytosol.[5] It is then activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA (18:1OH-CoA), making it available for elongation.[5]
- **Elongation to **Lesquerolic Acid** (20:1-OH):** The final step is the elongation of ricinoleoyl-CoA by two carbons. This condensation reaction is catalyzed by a specific 3-ketoacyl-CoA synthase (KCS), a component of the fatty acid elongase (FAE) complex.[9] In *P. fendleri*, the key enzyme responsible for this specific elongation of a hydroxy fatty acid is PfKCS18 (also known as KCS3 or FAE1).[3][5][10] This enzyme condenses ricinoleoyl-CoA with malonyl-CoA to ultimately yield lesqueroloyl-CoA (20:1OH-CoA).[5]
- **Incorporation into Triacylglycerols (TAG):** Finally, **lesquerolic acid** is incorporated into triacylglycerols, the primary storage form of lipids in seeds. This is accomplished by a series of acyltransferases, including diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT), which esterify lesqueroloyl-CoA or **lesquerolic acid** from PC onto a diacylglycerol (DAG) backbone.[6]

Pathway Visualization



Data Presentation

Table 1: Fatty Acid Composition (% of Total Fatty Acids) in Wild-Type (WT) and Transgenic *Physaria fendleri* Seeds.

Data sourced from a study involving RNAi suppression of key enzymes to increase ricinoleic acid content.[3]

Fatty Acid	WT <i>P. fendleri</i> (%)	Transgenic Line (RNAi: KCS18, FAD2, FAD3) (%)
Ricinoleic acid (18:1OH)	0.4 - 0.6	1.1 - 26.6
Lesquerolic acid (20:1OH)	~55 - 60[2]	Significantly Reduced (data not specified)
Oleic acid (18:1)	Not specified	Increased
Linoleic acid (18:2)	Not specified	Reduced
α-Linolenic acid (18:3)	Not specified	Reduced

Table 2: Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis thaliana Seeds.

Data from a study expressing a castor bean (*Ricinus communis*) oleate 12-hydroxylase (RcFAH12) in Arabidopsis.[\[11\]](#)

Fatty Acid	Wild-Type Arabidopsis (%)	Transgenic Arabidopsis (Expressing RcFAH12) (%)
Ricinoleic acid (18:1OH)	0	up to 17% (combined HFAs)
Lesquerolic acid (20:1OH)	0	Present
Densipolic acid (18:2OH)	0	Present

Experimental Protocols

The elucidation of the **lesquerolic acid** pathway relies on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

Protocol 1: Total Lipid Extraction from Plant Seeds

This protocol is based on the well-established Bligh and Dyer method, suitable for the quantitative extraction of total lipids from seed tissues.[\[12\]](#)

Materials:

- Plant seeds (e.g., *P. fendleri*)
- Mortar and pestle or mechanical homogenizer
- Chloroform
- Methanol
- 0.9% NaCl solution (or ultrapure water)
- Centrifuge tubes (glass, solvent-resistant)
- Centrifuge

- Rotary evaporator or nitrogen gas stream
- Analytical balance

Methodology:

- **Sample Preparation:** Weigh approximately 1-2 g of seeds. For accurate quantification, record the precise weight.
- **Homogenization:** Grind the seeds to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a mechanical homogenizer.
- **Solvent Extraction:** Transfer the ground tissue to a glass centrifuge tube. Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 3 mL of solvent per 1 g of tissue. Vortex vigorously for 2 minutes to ensure thorough mixing.
- **Phase Separation:** Add 1 part chloroform (relative to the initial methanol volume) to the mixture and vortex for 30 seconds. Then, add 1 part 0.9% NaCl solution (or water) and vortex again for 30 seconds. The final solvent ratio should be approximately 2:1:0.8 (chloroform:methanol:water), creating a biphasic system.
- **Centrifugation:** Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous (methanol/water) phase, a middle layer of solid plant debris, and a lower organic (chloroform) phase containing the lipids.
- **Lipid Collection:** Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a pre-weighed glass vial. Be cautious not to disturb the solid interphase.
- **Re-extraction (Optional):** For maximum yield, add another 2 mL of chloroform to the remaining plant material, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.
- **Solvent Evaporation:** Evaporate the chloroform from the collected lipid extract using a rotary evaporator at <40°C or under a gentle stream of nitrogen gas until a constant weight is achieved.

- Quantification: Determine the total lipid yield by subtracting the initial vial weight from the final weight. Store the extracted lipids under nitrogen at -20°C for further analysis.

Protocol 2: Fatty Acid Analysis by GC-MS

This protocol describes the conversion of extracted lipids into fatty acid methyl esters (FAMES) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][13]}

Materials:

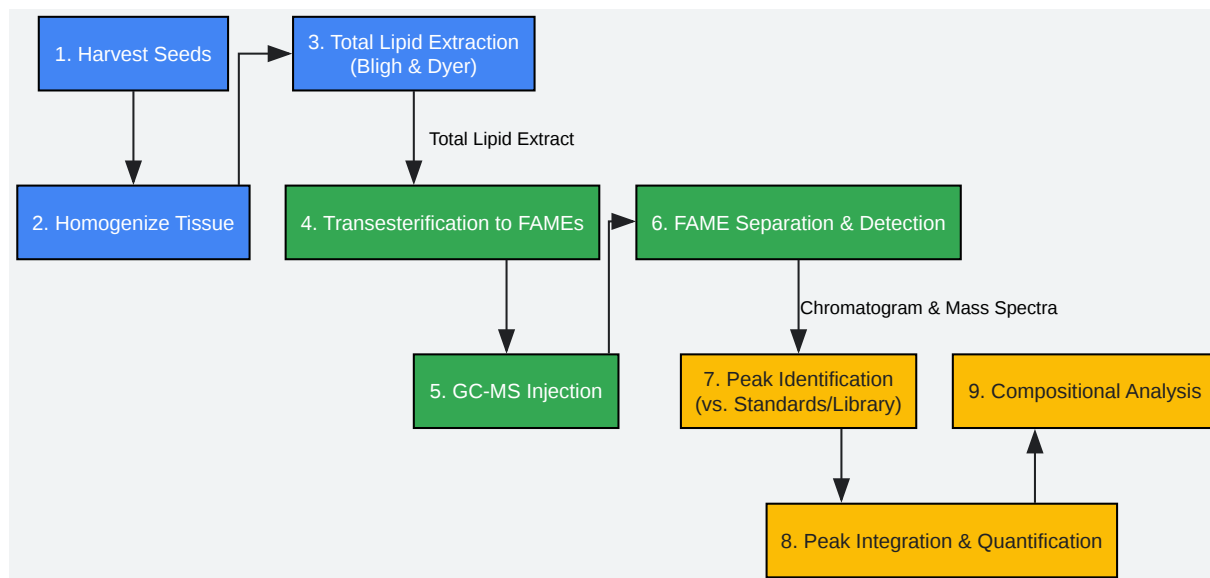
- Total lipid extract (from Protocol 1)
- Methanolic HCl (e.g., 2.5% H₂SO₄ in methanol or 5% HCl in methanol)
- n-Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- GC vials with inserts
- Heating block or water bath
- GC-MS system with a suitable capillary column (e.g., DB-23)

Methodology:

- Transesterification: Resuspend a known amount of the lipid extract (e.g., 10 mg) in 1 mL of methanolic HCl in a screw-cap glass tube.
- Heating: Securely cap the tube and heat the mixture at 80°C for 1-2 hours in a heating block or water bath. This process simultaneously hydrolyzes the lipids and methylates the free fatty acids.
- FAME Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute to extract the FAMES into the upper hexane layer.

- Phase Separation: Centrifuge briefly (1,000 x g for 2 minutes) to clarify the phases.
- Collection and Drying: Carefully transfer the upper hexane layer containing the FAMES to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
- Sample Preparation for GC-MS: Transfer the dried hexane solution to a GC vial. If the sample is too concentrated, it may be diluted with additional hexane.
- GC-MS Analysis:
 - Inject 1 μ L of the FAME sample into the GC-MS.
 - Use a temperature program that effectively separates the different FAMES. An example program: initial temperature of 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.
 - The mass spectrometer is used to identify individual FAMES based on their characteristic fragmentation patterns and retention times compared to known standards.
- Data Analysis: Quantify the peak areas for each identified fatty acid. The relative percentage of each fatty acid is calculated by dividing the individual peak area by the total peak area of all fatty acids.

Experimental Workflow Visualization



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Caption: General experimental workflow for analyzing fatty acid composition.

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